molecular formula C13H9F17O3 B12081920 1H,1H,7H-Perfluoroheptyl 4,4,5,5,5-pentafluoropentyl carbonate

1H,1H,7H-Perfluoroheptyl 4,4,5,5,5-pentafluoropentyl carbonate

Cat. No.: B12081920
M. Wt: 536.18 g/mol
InChI Key: XFRXYMASEOYYDC-UHFFFAOYSA-N
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Description

1H,1H,7H-Perfluoroheptyl 4,4,5,5,5-pentafluoropentyl carbonate is a fluorinated organic compound known for its unique chemical properties. It is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,1H,7H-Perfluoroheptyl 4,4,5,5,5-pentafluoropentyl carbonate typically involves the reaction of perfluoroheptyl alcohol with pentafluoropentyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H,1H,7H-Perfluoroheptyl 4,4,5,5,5-pentafluoropentyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the carbonate group into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Perfluorinated carboxylic acids.

    Reduction: Perfluorinated alcohols.

    Substitution: Various substituted perfluorinated compounds depending on the nucleophile used.

Scientific Research Applications

1H,1H,7H-Perfluoroheptyl 4,4,5,5,5-pentafluoropentyl carbonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of fluorinated polymers and coatings, which have applications in various industries including electronics and aerospace.

Mechanism of Action

The mechanism of action of 1H,1H,7H-Perfluoroheptyl 4,4,5,5,5-pentafluoropentyl carbonate involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, such as increased hydrophobicity or altered reactivity. The compound can also participate in various chemical reactions, leading to the formation of new products with unique properties.

Comparison with Similar Compounds

Similar Compounds

    1H,1H,7H-Perfluoroheptyl acrylate: Another fluorinated compound used in surface functionalization and nanomaterial synthesis.

    Perfluorooctyl iodide: Used in the synthesis of perfluorinated compounds and as a reagent in organic chemistry.

Uniqueness

1H,1H,7H-Perfluoroheptyl 4,4,5,5,5-pentafluoropentyl carbonate is unique due to its carbonate group, which imparts distinct reactivity compared to other fluorinated compounds. This makes it valuable in specific applications where such reactivity is desired.

Properties

Molecular Formula

C13H9F17O3

Molecular Weight

536.18 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 4,4,5,5,5-pentafluoropentyl carbonate

InChI

InChI=1S/C13H9F17O3/c14-5(15)9(20,21)11(24,25)12(26,27)10(22,23)8(18,19)4-33-6(31)32-3-1-2-7(16,17)13(28,29)30/h5H,1-4H2

InChI Key

XFRXYMASEOYYDC-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(F)(F)F)(F)F)COC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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